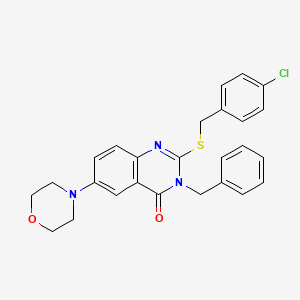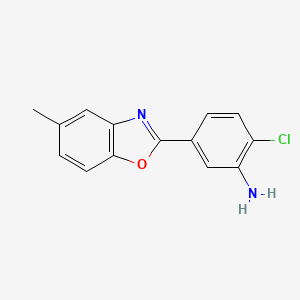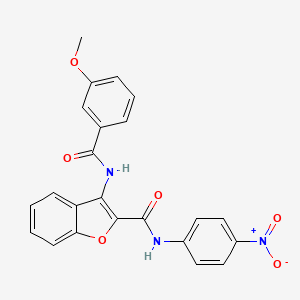
3-(3-methoxybenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Synthetic approaches to benzamide derivatives often involve reductive cyclization, ring-opening reactions, or modifications of existing benzamide compounds. For instance, benzamides have been synthesized through 'one-pot' reductive cyclization using sodium dithionite as a reducing agent in DMSO solvent (Bhaskar et al., 2019), and from ring-opening reactions of benzoxazinones with aniline derivatives (Mohammed Ayoob & Emam Hawaiz, 2023).
Molecular Structure Analysis
The molecular structure of benzamide derivatives is elucidated using spectroscopic techniques like IR, NMR, and X-ray diffraction. These studies reveal the conformation, bonding patterns, and geometric parameters critical for understanding the compound's chemical behavior. For example, X-ray diffraction has been employed to determine the crystal structure and dihedral angles between aromatic rings in benzamide compounds (Saeed et al., 2010).
Chemical Reactions and Properties
Benzamide derivatives engage in various chemical reactions, displaying a range of reactivity due to the presence of functional groups like the nitro group and benzamido linkage. These functionalities contribute to the compounds' chemical properties, such as anion binding affinity (Jiang et al., 2010) and interaction with other molecules through hydrogen bonding and π-π stacking interactions (Wardell et al., 2005).
Physical Properties Analysis
The physical properties of benzamide derivatives, such as melting points, solubility, and crystallinity, are closely related to their molecular structure. Techniques like DFT calculations and Hirshfeld surface analysis provide insights into the electron distribution, molecular electrostatic potential, and intermolecular interactions, which are crucial for understanding the physical properties of these compounds (Demir et al., 2015).
Chemical Properties Analysis
The chemical properties of benzamide derivatives, including reactivity, stability, and interaction with other chemicals, are influenced by their functional groups and molecular structure. Studies have explored the electron-withdrawing or donating effects of substituents on the benzamide ring, affecting the compound's reactivity and binding affinity (Mishra et al., 2018).
Aplicaciones Científicas De Investigación
Benzofuran Derivatives in Antimicrobial Therapy
Benzofuran and its derivatives, including structures similar to "3-(3-methoxybenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide," have been identified as promising scaffolds in the development of new antimicrobial agents. The unique structural features of benzofuran compounds contribute to a wide array of biological activities, making them a focal point in drug discovery, especially for designing efficient antimicrobial candidates. These compounds have been found suitable for solving issues such as improved bioavailability, allowing for once-daily dosing. Moreover, certain benzofuran derivatives have been utilized in treating skin diseases like cancer or psoriasis, highlighting their therapeutic potential beyond traditional antimicrobial applications (Hiremathad et al., 2015).
Enzymatic Activation and DNA Adduct Formation
Research into specific benzofuran derivatives has demonstrated their capacity to be enzymatically activated, leading to the formation of reactive species that form covalent DNA adducts. This activation process, facilitated by human enzymes like NAD(P)H:quinone oxidoreductase (NQO1) and cytochromes P450 (CYP) 1A1 and 1A2, is crucial for understanding the mutagenic and carcinogenic potential of these compounds. The formation of DNA adducts is a significant concern, as these lesions are premutagenic and can initiate the carcinogenic process (Stiborová et al., 2014).
Bioactive Properties and Drug Development
Benzofuran derivatives are noted for their strong biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects. The broad spectrum of pharmacological activity in benzofuran compounds has made them subjects of intense study for their potential applications as pharmacological agents. Their role in the synthesis of compounds with varied biological properties, including potential as natural drug lead compounds, underscores their significance in medicinal chemistry and drug development processes (Khanam & Shamsuzzaman, 2015).
Propiedades
IUPAC Name |
3-[(3-methoxybenzoyl)amino]-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O6/c1-31-17-6-4-5-14(13-17)22(27)25-20-18-7-2-3-8-19(18)32-21(20)23(28)24-15-9-11-16(12-10-15)26(29)30/h2-13H,1H3,(H,24,28)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLIXYIBISICFCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


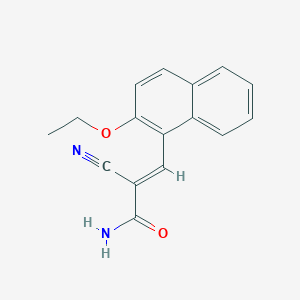

![methyl 4-((2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)methyl)benzoate](/img/structure/B2482537.png)

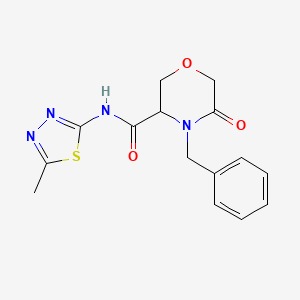
![(Z)-N-(4-(((1-(4-chlorobenzyl)-2,2-dioxido-4-oxo-1H-thieno[3,2-c][1,2]thiazin-3(4H)-ylidene)methyl)amino)phenyl)furan-2-carboxamide](/img/structure/B2482543.png)
![N-(3-acetylphenyl)-2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2482544.png)

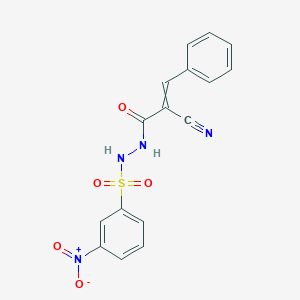

![1-(4-chlorobenzyl)-3-{2-[(4-fluorobenzyl)oxy]phenyl}-1H-pyrazole](/img/structure/B2482549.png)
